sodium;2-chloro-2,2-difluoroacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium;2-chloro-2,2-difluoroacetate can be synthesized by reacting 2-chloro-2,2-difluoroacetic acid with sodium hydroxide in methanol at low temperatures . The reaction mixture is stirred at 0°C for several hours, and the progress is monitored using thin-layer chromatography. Once the reaction is complete, the mixture is concentrated under high vacuum, and methanol is added again before evaporating under reduced pressure to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated monitoring systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Sodium;2-chloro-2,2-difluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form difluoromethylated products.
Reduction Reactions: It can be reduced to form difluoromethyl alcohols.
Oxidation Reactions: It can be oxidized to form difluoromethyl ketones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include triphenylphosphine and aldehydes, typically carried out at room temperature.
Reduction Reactions: Common reagents include lithium aluminum hydride, typically carried out at low temperatures.
Oxidation Reactions: Common reagents include potassium permanganate, typically carried out at elevated temperatures.
Major Products:
Substitution Reactions: 1,1-difluoro olefins.
Reduction Reactions: Difluoromethyl alcohols.
Oxidation Reactions: Difluoromethyl ketones.
Scientific Research Applications
Chemistry: Sodium;2-chloro-2,2-difluoroacetate is used as a difluoromethylating agent in organic synthesis. It is valuable for introducing difluoromethyl groups into aromatic compounds, enhancing their chemical stability and biological activity .
Biology: In biological research, this compound is used to study enzyme inhibition and metabolic pathways involving difluoromethylated intermediates .
Medicine: In medicinal chemistry, it is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients with improved pharmacokinetic properties .
Industry: In the agrochemical industry, this compound is used to synthesize herbicides and pesticides with enhanced efficacy and environmental stability .
Mechanism of Action
Sodium;2-chloro-2,2-difluoroacetate exerts its effects primarily through difluoromethylation reactions. The difluoromethyl group enhances the lipophilicity and metabolic stability of the target molecules, improving their biological activity and pharmacokinetic properties . The molecular targets and pathways involved include various enzymes and receptors that interact with difluoromethylated compounds .
Comparison with Similar Compounds
- Sodium chlorodifluoroacetate
- Sodium difluoroacetate
- Sodium trifluoroacetate
Comparison: Sodium;2-chloro-2,2-difluoroacetate is unique due to its ability to introduce difluoromethyl groups into target molecules, enhancing their chemical and biological properties . Compared to sodium difluoroacetate and sodium trifluoroacetate, it offers a balance between reactivity and stability, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
sodium;2-chloro-2,2-difluoroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClF2O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTAVLDNYYEJHK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Cl)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)(C(F)(F)Cl)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF2NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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